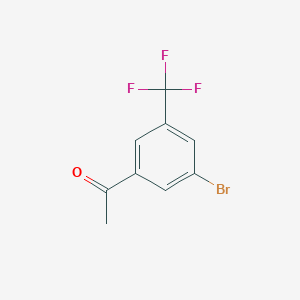

3'-Bromo-5'-(trifluoromethyl)acetophenone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCLQCAMSFVBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Trifluoromethyl Acetophenone

Established Synthetic Pathways and Reaction Conditions

The established methods for preparing 3'-Bromo-5'-(trifluoromethyl)acetophenone can be categorized into three main strategies: the bromination of a trifluoromethylated acetophenone (B1666503), the trifluoromethylation of a brominated acetophenone, or the synthesis from appropriately substituted benzotrifluoride (B45747) precursors.

This approach begins with 3'-(trifluoromethyl)acetophenone (B147564) and introduces a bromine atom onto the aromatic ring. The trifluoromethyl group (CF3) is a strongly deactivating, meta-directing group. ysu.edu Similarly, the acetyl group is also deactivating and meta-directing. Therefore, starting with 3'-(trifluoromethyl)acetophenone, the incoming electrophile (bromine) is directed to one of the two available meta positions relative to the acetyl group (C5') and ortho/para to the trifluoromethyl group. The electronic effects of both groups guide the bromination to the desired 5'-position.

Direct electrophilic aromatic substitution is a conventional method for the halogenation of aromatic ketones. The reaction typically involves treating the substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). orgsyn.org The catalyst polarizes the bromine molecule, generating a potent electrophilic species that attacks the electron-deficient aromatic ring.

The reaction between 3'-(trifluoromethyl)acetophenone and bromine with a Lewis acid catalyst must be conducted under controlled conditions to achieve the desired mono-bromination at the 5'-position. The strong deactivation of the ring by both the trifluoromethyl and acetyl groups means that forcing conditions may be required. However, these conditions must be carefully optimized to prevent side reactions, such as polybromination or side-chain bromination (α-bromination).

Table 1: Typical Reaction Conditions for Direct Bromination

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | 3'-(Trifluoromethyl)acetophenone | Starting material with pre-existing trifluoromethyl and acetyl groups. |

| Brominating Agent | Bromine (Br₂) | Source of the electrophilic bromine. |

| Catalyst | Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃) | Lewis acid to activate the brominating agent. orgsyn.org |

| Solvent | Dichloromethane (B109758), 1,2-Dichloroethane, or no solvent | Inert solvent to facilitate the reaction. Some procedures are performed neat. orgsyn.org |

| Temperature | 80-85°C | Elevated temperature may be required to overcome the deactivation of the ring. orgsyn.org |

| Reaction Time | 1-4 hours | Monitored to ensure completion while minimizing by-product formation. |

Achieving selectivity is paramount in the synthesis of this compound. The primary challenge is to ensure exclusive bromination on the aromatic ring (C5') rather than the α-carbon of the acetyl group.

Ring vs. Side-Chain Bromination: Nuclear halogenation (on the ring) is favored under Lewis acidic conditions (e.g., Br₂/FeBr₃), which activate the aromatic ring for electrophilic attack. orgsyn.org In contrast, α-bromination of the ketone is typically promoted under radical conditions (e.g., N-Bromosuccinimide with a radical initiator) or acidic conditions where the enol form is attacked by bromine. nih.gov By employing a strong Lewis acid catalyst, the reaction is channeled towards the desired aromatic substitution pathway.

Regioselectivity: The directing effects of the existing substituents are key to regioselectivity. The acetyl group and the trifluoromethyl group both direct incoming electrophiles to the meta position. Since they are themselves in a meta-relationship (positions 1' and 3'), they both direct the incoming bromine to the 5'-position, reinforcing the desired regiochemical outcome. Protecting the ketone functionality, for instance as an acetal (B89532), can also be employed to prevent side-chain reactions and ensure selective bromination of the aromatic ring. google.com

An alternative synthetic strategy involves starting with a brominated acetophenone, specifically 3'-bromoacetophenone, and introducing the trifluoromethyl group in a subsequent step. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Modern synthetic chemistry offers powerful methods for the introduction of trifluoromethyl groups onto aromatic rings, often employing copper or palladium catalysts. nih.govresearchgate.net These reactions can be applied to the synthesis of this compound by starting with 3',5'-dibromoacetophenone (B81626) and selectively substituting one of the bromine atoms.

Copper-Catalyzed Trifluoromethylation: Copper-mediated or -catalyzed trifluoromethylation reactions have become increasingly popular due to the low cost and high efficiency of copper. nih.gov These reactions often utilize a trifluoromethyl source such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), sodium trifluoroacetate, or Togni's reagents in the presence of a copper(I) salt (e.g., CuI) and often a ligand, such as 1,10-phenanthroline. nih.govnih.gov The reaction proceeds via the formation of a reactive 'Cu-CF₃' species which then couples with the aryl bromide. nih.gov

Palladium-Catalyzed Trifluoromethylation: Palladium-catalyzed cross-coupling reactions are also highly effective for this transformation. nih.gov These methods typically involve a palladium(0) catalyst, a suitable ligand (often a bulky electron-rich phosphine (B1218219) like BrettPhos), and a trifluoromethylating agent. nih.gov The mechanism is believed to proceed through a standard Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the trifluoromethyl source, and reductive elimination to yield the product. nih.gov

Table 2: Representative Catalytic Systems for Trifluoromethylation of Aryl Bromides

| Catalyst System | Trifluoromethyl Source | Ligand | Solvent | Temperature |

|---|---|---|---|---|

| Copper-based | TMSCF₃, NaSO₂CF₃, Togni's Reagent | 1,10-Phenanthroline (phen) | DMF, NMP | Room Temp. to 100°C nih.gov |

| Palladium-based | TESCF₃, CF₃-DBU | BrettPhos, other phosphines | Dioxane, Toluene | 120-140°C nih.gov |

This synthetic route constructs the acetophenone functionality onto a benzene (B151609) ring that already contains the bromo and trifluoromethyl substituents in the desired 1,3,5-arrangement. A common precursor for this approach is 1-bromo-3,5-bis(trifluoromethyl)benzene or, more directly, 3-bromo-5-(trifluoromethyl)bromobenzene.

One established method is the Grignard reaction . The synthesis can start from 1,3-dibromo-5-(trifluoromethyl)benzene. This precursor can be selectively converted into a Grignard reagent, which is then reacted with an acetylating agent like acetaldehyde (B116499) followed by oxidation, or directly with a reagent like N-methoxy-N-methylacetamide (Weinreb amide) to furnish the ketone. acs.orgnih.gov

Another powerful method is the Palladium-catalyzed Heck reaction . This involves the coupling of an aryl halide, such as 3-bromo-5-(trifluoromethyl)bromobenzene, with a vinyl ether (e.g., butyl vinyl ether). The resulting enol ether is then hydrolyzed under acidic conditions to yield the target acetophenone. This process is often catalyzed by a palladium complex with a phosphine ligand.

A further alternative begins with 3-aminobenzotrifluoride. This starting material can undergo diazotization followed by a copper-catalyzed coupling reaction with acetaldoxime. The resulting oxime intermediate is then hydrolyzed with acid to yield the final ketone product, 3'-(trifluoromethyl)acetophenone. google.com Subsequent bromination as described in section 2.1.1 would yield the target molecule.

Table 3: Synthesis from Substituted Benzotrifluorides

| Starting Material | Key Reagents | Reaction Type | Intermediate |

|---|---|---|---|

| 1,3-Dibromo-5-(trifluoromethyl)benzene | Mg, Acetaldehyde, then oxidant | Grignard Reaction | 1-(3-Bromo-5-(trifluoromethyl)phenyl)ethanol |

| 3-Bromo-5-(trifluoromethyl)bromobenzene | Butyl vinyl ether, Pd(OAc)₂, PPh₃ | Heck Reaction | 1-(3-Bromo-5-(trifluoromethyl)phenyl)-1-butoxyethene |

Synthesis from Substituted Benzotrifluorides and Acetophenone Derivatives

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly synthetic methods.

Catalytic methods offer significant advantages in terms of reaction efficiency and selectivity. A patented process describes the preparation of trifluoromethyl acetophenone through a palladium-catalyzed reaction. google.com This method involves reacting 3-bromo-benzotrifluoride with a vinyl ether, such as butyl vinyl ether, in the presence of a palladium catalyst and a phosphine ligand. google.com The reaction is carried out in a solvent like propylene (B89431) carbonate with a base, such as triethylamine. google.com The resulting intermediate is then hydrolyzed with a dilute acid to yield the trifluoromethyl-acetophenone. google.com This catalytic approach provides a direct route to the desired product with good yields. google.com

Table 2: Palladium-Catalyzed Synthesis of Trifluoromethyl Acetophenone

| Component | Example | Source |

| Substrate | 3-bromo-benzotrifluoride | google.com |

| Reagent | Butyl vinyl ether | google.com |

| Catalyst | Bis-(dibenzalacetone)-chloroform-palladium | google.com |

| Ligand | Triphenyl phosphine | google.com |

| Base | Triethylamine | google.com |

| Solvent | Propylene carbonate | google.com |

| Temperature | 110-120 °C | google.com |

| Hydrolysis | 1 M Hydrochloric acid | google.com |

Green chemistry principles aim to reduce the environmental impact of chemical processes. One such approach involves the use of biocatalysis. For instance, the reduction of 3'-(trifluoromethyl)acetophenone to the corresponding alcohol has been achieved using a recombinant E. coli whole-cell catalyst. nih.gov While this is a reduction reaction, it highlights the potential for using enzymatic or whole-cell systems for transformations involving this class of compounds, which can offer high selectivity and operate under mild, environmentally friendly conditions. nih.gov

Another strategy focuses on the use of safer and more sustainable reagents and solvents. A synthesis method for m-trifluoromethyl acetophenone has been reported starting from m-trifluoromethylaniline via a diazotization-coupling reaction with acetaldoxime, followed by hydrolysis. patsnap.com While this method involves several steps, it avoids the use of highly reactive organometallic reagents like Grignard reagents.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scale-up. nih.govrsc.orgrsc.org The synthesis of Grignard reagents, which can be hazardous on a large scale in batch processes, has been successfully adapted to flow conditions. acs.org This allows for the safe on-demand generation of these reactive intermediates.

The application of flow chemistry has been demonstrated in the synthesis of various active pharmaceutical ingredients. uc.pt For example, the total flow synthesis of Celecoxib, an anti-inflammatory drug, was achieved starting from 2-bromo-3,3,3-trifluoropropene. nih.gov This multi-step flow process enabled the rapid and efficient production of the target molecule with high purity. nih.gov While a specific continuous flow synthesis for this compound is not detailed in the provided search results, the successful application of this technology to related compounds and reaction types suggests its high potential for developing a safer, more efficient, and scalable manufacturing process for this important intermediate.

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of complex aromatic ketones like this compound is highly dependent on the careful control of several process parameters. The interplay between temperature, solvent, catalyst, and reagent ratios dictates the reaction's efficiency, yield, and purity profile.

Temperature is a critical parameter in the synthesis of aromatic ketones. For instance, in Friedel-Crafts acylation reactions, a common method for producing such compounds, initial mixing of reagents is often done at low temperatures to control the highly exothermic reaction, while subsequent heating may be required to drive the reaction to completion. orgsyn.org In related bromination reactions, maintaining a specific temperature range, such as 80–85°C, can be essential for maximizing yield and preventing the formation of byproducts. orgsyn.org Conversely, some modern synthetic methods for related trifluoromethyl compounds operate at cryogenic temperatures, such as -40 to -70°C, which, while effective, can pose economic challenges for industrial-scale operations. google.com

The choice of solvent is equally crucial as it can influence reaction rates and product selectivity. In Friedel-Crafts acylations, non-polar solvents like dichloromethane or carbon disulfide are often used. stackexchange.com However, the polarity of the solvent can dramatically alter the outcome; in some cases, polar solvents like nitrobenzene (B124822) can change which isomer of a product is formed. stackexchange.com For syntheses involving organometallic intermediates, such as Grignard reagents, the use of anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) is mandatory to prevent the decomposition of the reagent. googleapis.com

Pressure is typically a less critical variable for these types of liquid-phase reactions unless gaseous reagents are involved or when using high-temperature conditions in an autoclave to prevent solvent boiling. google.com

Table 1: Influence of Process Parameters on Reaction Efficiency

| Parameter | Effect on Reaction | Example | Citation |

| Temperature | Controls reaction rate and selectivity; prevents side reactions. | Friedel-Crafts reactions may require initial cooling followed by heating to 80-85°C. | orgsyn.org |

| Solvent | Affects solubility, reaction rate, and product isomer distribution. | Non-polar solvents like CH₂Cl₂ are common in Friedel-Crafts acylations, while Grignard reactions require anhydrous THF. | stackexchange.comgoogleapis.com |

| Pressure | Generally standard atmospheric pressure; elevated pressure used for volatile reagents or high-temperature reactions. | Microwave-assisted reactions may operate under elevated pressure to reach higher temperatures. | nih.gov |

The precise ratio of reactants and the choice of catalyst are fundamental to optimizing the synthesis. In Friedel-Crafts acylation, a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required. wikipedia.org Unlike other catalytic reactions, the acylation product forms a stable complex with AlCl₃, meaning that a stoichiometric amount, or even a slight excess, of the catalyst must be used to ensure the reaction proceeds to completion. wikipedia.orglibretexts.org

In reactions involving the formation of a Grignard reagent from a halo-benzotrifluoride precursor, magnesium metal is used in a stoichiometric amount, often with a catalytic amount of iodine to initiate the reaction. googleapis.com The subsequent reaction of this Grignard reagent with an acylating agent, such as an acid anhydride (B1165640) or acid chloride, must be carefully controlled to prevent side reactions. google.comnih.gov For palladium-catalyzed cross-coupling reactions, which represent an alternative synthetic route, the catalyst loading is typically low (e.g., in the mol% range), but its ratio to the ligands and substrates must be finely tuned to achieve high conversion and selectivity. google.com

Achieving high purity, often greater than 97%, is essential for the use of this compound as a chemical intermediate. chemicalbook.com Following the reaction, the crude product must be isolated and purified. A common initial step involves quenching the reaction mixture, for example, by adding it to an ice and acid slurry to decompose the catalyst complex. orgsyn.org

The primary purification techniques include distillation and recrystallization. Distillation under reduced pressure (vacuum distillation) is effective for separating the product from non-volatile impurities or solvents. google.com For solid products, recrystallization is a powerful method. This technique relies on selecting a solvent in which the desired compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below, while impurities remain soluble in the cold solvent, allowing for their removal by filtration.

In some advanced synthetic procedures for related compounds, purification can be achieved by forming a metal complex, such as with copper, which can be selectively isolated and then decomposed to release the pure product. stackexchange.com Analysis by methods like Gas-Liquid Chromatography (GLC) is used to monitor the reaction progress and confirm the purity of the final product. google.comgoogleapis.com

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the preparation of this compound. The choice of route depends on a balance of factors including yield, purity, the cost and availability of starting materials, and the ease of scaling the process for industrial production.

Three plausible synthetic routes are:

Friedel-Crafts Acylation: This route involves the direct acylation of 1-bromo-3-(trifluoromethyl)benzene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst. This is often a direct and high-yielding one-step synthesis. However, scalability can be challenging due to the need for stoichiometric amounts of the Lewis acid catalyst, which generates significant waste, and the highly exothermic nature of the reaction requires careful thermal management. orgsyn.orgwikipedia.org

Table 2: Comparison of Potential Synthetic Routes

| Synthetic Route | Key Starting Material | Advantages | Disadvantages | Scalability |

| Friedel-Crafts Acylation | 1-Bromo-3-(trifluoromethyl)benzene | Direct, one-step reaction; potentially high yield. | Requires stoichiometric Lewis acid; highly exothermic; waste generation. | Moderate; requires significant engineering for heat and waste management. orgsyn.orgwikipedia.org |

| Grignard Reagent Pathway | 1,3-Dibromo-5-(trifluoromethyl)benzene | Well-established scalable reaction; potentially high yields. | Selectivity can be an issue; requires anhydrous conditions. | Good; standard industrial process. googleapis.comgoogle.com |

| Oxidation of Alcohol | 1-(3'-Bromo-5'-(trifluoromethyl)phenyl)ethanol | Avoids direct, harsh acylation conditions. | Multi-step process; may have lower overall yield. | Good; oxidation reactions are generally scalable. google.com |

For industrial production, scalability and safety are paramount. Routes involving hazardous reagents (e.g., n-butyl lithium) or extreme cryogenic conditions are often considered economically non-viable for large-scale manufacturing. google.com Grignard-based routes are often favored in industry due to their reliability and scalability, provided that the necessary anhydrous conditions can be maintained cost-effectively. google.com Processes that combine multiple steps into a single "one-pot" or cascade reaction are also highly desirable as they reduce a facility's footprint, minimize solvent use, and lower operational costs. researchgate.net Ultimately, the most industrially attractive process will be the one that provides the highest and most consistent yield of high-purity product in the safest and most cost-effective manner. google.com

Reactivity and Chemical Transformations of 3 Bromo 5 Trifluoromethyl Acetophenone

Reaction Mechanisms and Intermediate Stabilization

Influence of Electron-Withdrawing Groups (Bromine and Trifluoromethyl)

The bromine atom and the trifluoromethyl (-CF3) group are potent electron-withdrawing groups that significantly impact the reactivity of the aromatic ring and the acetyl group. The trifluoromethyl group, in particular, is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov Its powerful inductive effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov This electron deficiency is a key factor in facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org

The presence of these deactivating groups makes electrophilic aromatic substitution reactions more difficult, as they destabilize the positively charged intermediate (arenium ion) that is formed. Conversely, they stabilize the negatively charged intermediates (Meisenheimer complexes) that are characteristic of SNAr reactions. libretexts.org

Stabilization of Intermediates and Transition States

The electron-withdrawing nature of the bromine and trifluoromethyl groups plays a crucial role in stabilizing the intermediates and transition states of various reactions. In nucleophilic aromatic substitution, for instance, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative atoms of the trifluoromethyl group, thereby stabilizing the intermediate and lowering the activation energy for its formation. libretexts.org This stabilization is a primary reason why aryl halides with electron-withdrawing substituents are more reactive towards nucleophiles. libretexts.org

Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a good leaving group, especially when activated by the electron-withdrawing trifluoromethyl group. This makes it a prime site for various substitution reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 3'-Bromo-5'-(trifluoromethyl)acetophenone. nih.govlibretexts.orgxmu.edu.cn The reaction typically proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The presence of the trifluoromethyl group in the meta position provides some stabilization to this intermediate. In the second step, the bromine atom is eliminated as a bromide ion, and the aromaticity of the ring is restored. libretexts.org

While the classical two-step mechanism is common, concerted SNAr reactions, where bond formation and bond breaking occur in a single transition state, have also been reported for other aromatic systems and could be a possibility under specific conditions. nih.govnih.gov

Amination Reactions

The bromine atom can be displaced by various nitrogen-based nucleophiles in amination reactions. These reactions are valuable for the synthesis of a wide range of nitrogen-containing aromatic compounds. For example, this compound can be reacted with amines to produce the corresponding N-substituted anilines. Such transformations are often catalyzed by transition metals like palladium or copper in what are known as Buchwald-Hartwig amination reactions. It has been noted that 3''-Bromo-5'-(trifluoromethyl)acetophenone is utilized as a reactant in the synthesis of 2-aminothiazole (B372263) derivatives. chemicalbook.com

Thiolation Reactions

Similarly to amination, thiolation reactions involve the substitution of the bromine atom with a sulfur-containing nucleophile, such as a thiol. These reactions lead to the formation of aryl thioethers. The reactivity in these substitutions is enhanced by the electron-withdrawing trifluoromethyl group. The reaction of thiols with bromo-compounds is a well-established method for forming carbon-sulfur bonds. nih.gov

Carbonyl Group Transformations

The ketone functional group in this compound is a versatile handle for a variety of chemical modifications, including reduction to alcohols, oxidation to carboxylic acids, and formation of oxime derivatives.

The carbonyl group of acetophenones can be readily reduced to the corresponding alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, in the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives, a related acetophenone (B1666503), 3',5'-bis(trifluoromethyl)acetophenone (B56603), undergoes reductive amination where an intermediate imine is reduced using sodium borohydride in methanol. mdpi.com This suggests a similar reduction of the carbonyl in this compound to form 1-(3'-Bromo-5'-(trifluoromethyl)phenyl)ethanol would proceed efficiently under these or similar conditions.

The oxidation of the acetyl group in acetophenones can yield the corresponding benzoic acid derivative. A common method for this transformation is the haloform reaction, where treatment with sodium hypochlorite (B82951) (bleach) in the presence of a base can convert methyl ketones into carboxylic acids and chloroform (B151607). truman.edu This method is used for the oxidation of acetophenone to benzoic acid. truman.edu While specific examples for this compound are not detailed in the provided results, this general reaction is applicable. Other strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide could also achieve this transformation, though they are less specific and may require careful control to avoid side reactions with the aromatic ring. The resulting 3-Bromo-5-(trifluoromethyl)benzoic acid is a valuable intermediate in its own right.

Acetophenones react with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride, to form oxime derivatives. This reaction is a standard method for the preparation of oximes from ketones. googleapis.comgoogle.comorgsyn.orgarpgweb.com The synthesis of 1-[3-(trifluoromethyl)phenyl]ethanone oxime, a closely related compound, is achieved by reacting the corresponding acetophenone with hydroxylamine hydrochloride or sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). googleapis.comgoogle.com This process is an important step in the synthesis of various commercial products. googleapis.comgoogle.com It is expected that this compound would react similarly to yield this compound oxime.

Derivatization Strategies for Analog Library Synthesis

The structural framework of this compound serves as a valuable starting point for the synthesis of libraries of related compounds, particularly chalcones and pyrazole derivatives, which are of significant interest in drug discovery. nih.gov

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized through a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde (B42025) derivative. nih.govresearchgate.netjetir.orgnih.gov This reaction is generally carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. nih.govnih.gov The versatility of this reaction allows for the creation of a wide array of chalcone (B49325) derivatives by varying the substituents on both the acetophenone and the benzaldehyde. nih.govresearchgate.net Starting with this compound, a library of chalcones can be generated by reacting it with a diverse set of substituted benzaldehydes. These chalcone derivatives are known to possess a broad spectrum of biological activities. nih.govresearchgate.net

The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound or a related precursor with a hydrazine (B178648) derivative. nih.gov In a relevant example, 3',5'-bis(trifluoromethyl)acetophenone is used as a starting material to synthesize pyrazole aldehydes. mdpi.com This involves an initial reaction with a hydrazine derivative to form a hydrazone, which is then converted to the pyrazole aldehyde using the Vilsmeier-Haack reagent. mdpi.com This aldehyde can be further derivatized. mdpi.com A series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives were synthesized from a pyrazole-5-carbonyl chloride intermediate, demonstrating the potential for creating diverse libraries of these compounds. nih.gov Given the structural similarities, this compound is a suitable precursor for analogous pyrazole carboxamide libraries.

Formation of 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives from this compound is a key transformation, typically achieved through the Hantzsch thiazole (B1198619) synthesis. This classic method involves the reaction of an α-haloketone with a thioamide. youtube.com Consequently, the initial step of the reaction sequence is the α-bromination of the ketone.

The methyl group of the acetophenone is first activated for halogenation. This can be accomplished using brominating agents like bromine (Br₂) in a suitable solvent such as chloroform (CHCl₃) to yield the α-bromo ketone intermediate, 2,3'-dibromo-5'-(trifluoromethyl)acetophenone. derpharmachemica.com This intermediate is often highly reactive and may be used directly without extensive purification.

A more streamlined approach involves a one-pot synthesis where the α-bromination and cyclization are performed in a single reaction vessel. This can be achieved by reacting the starting acetophenone with thiourea (B124793) in the presence of copper(II) bromide (CuBr₂). The CuBr₂ facilitates the in-situ formation of the α-bromoketone, which then readily condenses with thiourea to yield the final product. clockss.orgresearchgate.net This method avoids the isolation of the lachrymatory α-bromoketone intermediate.

The general reaction scheme is as follows: Step 1 (Separate or In-situ): α-Bromination of this compound. Step 2: Cyclocondensation with thiourea.

Table 1: Synthesis of 2-Aminothiazole Derivatives

| Reactant 2 | Key Reagents & Conditions | Product | Noteworthy Findings | Reference |

|---|---|---|---|---|

| Thiourea | 1. Br₂ in CHCl₃ (to form α-bromoketone) 2. Ethanol, reflux | 2-Amino-4-(3-bromo-5-(trifluoromethyl)phenyl)thiazole | A two-step synthesis involving the isolation of the intermediate 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one, followed by cyclocondensation with thiourea. | derpharmachemica.com |

| Thiourea | CuBr₂, K₂CO₃, in refluxing EtOAc | 2-Amino-4-(3-bromo-5-(trifluoromethyl)phenyl)thiazole | A facile one-pot reaction where CuBr₂ acts as the brominating agent, leading to good yields without isolating the α-bromoketone intermediate. | clockss.org |

| Substituted Thioureas | Ethanol, reflux | 2-(Substituted-amino)-4-(3-bromo-5-(trifluoromethyl)phenyl)thiazole | The reaction is general and accommodates various N-substituted thioureas, allowing for diversity in the final product structure. | derpharmachemica.com |

Generation of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives from this compound is another important application, leveraging the reactivity of the ketone moiety. A common and effective strategy involves a multi-step sequence beginning with a Claisen-Schmidt condensation to form a chalcone, which then undergoes cyclization to form the pyrimidine ring.

In the first step, this compound is reacted with an appropriate aromatic aldehyde in the presence of a base (like NaOH or KOH) to yield a chalcone (an α,β-unsaturated ketone). This chalcone serves as a key 1,3-dielectrophilic precursor for the subsequent cyclization.

The pyrimidine ring is then constructed by reacting the chalcone with a suitable N-C-N building block, such as guanidine (B92328) hydrochloride or urea (B33335), in the presence of a base like sodium hydroxide. nih.gov The reaction proceeds via a Michael addition of the nucleophile to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent aromatization (often through oxidation or elimination) to afford the highly substituted pyrimidine derivative. This method allows for the synthesis of 2-amino- or 2-hydroxypyrimidines depending on whether guanidine or urea is used.

Alternative one-pot, multi-component reactions have also been developed for the synthesis of pyrimidines from ketones. For instance, a ketone can be reacted with an amidine and another carbon source, such as N,N-dimethylformamide dimethyl acetal (B89532) or an aldehyde, often under metal catalysis or solvent-free conditions, to construct the pyrimidine core in a single step. These methods offer operational simplicity and allow for the generation of diverse pyrimidine libraries.

Table 2: General Strategy for Pyrimidine Derivative Synthesis

| Intermediate | Key Reagents & Conditions | Product Class | Noteworthy Findings | Reference |

|---|---|---|---|---|

| Chalcone (from Aldehyde + Acetophenone) | Guanidine Hydrochloride, NaOH, Ethanol, reflux | 2-Amino-4,6-diarylpyrimidine | This is a widely used method for constructing 2-aminopyrimidine (B69317) scaffolds. The chalcone intermediate is first synthesized and then cyclized with guanidine. | nih.gov |

| Chalcone (from Aldehyde + Acetophenone) | Urea, Ethanolic KOH, reflux | 4,6-Diarylpyrimidin-2(1H)-one | Using urea instead of guanidine leads to the formation of pyrimidin-2-one derivatives. | researchgate.net |

| Not applicable (One-pot) | Amidine, Aldehyde, TEMPO, Iron(II)-complex | Substituted Pyrimidines | An operationally simple, regioselective three-component reaction provides pyrimidines with broad functional group tolerance. | mdpi.com |

Applications of 3 Bromo 5 Trifluoromethyl Acetophenone in Organic Synthesis and Material Science

Building Block in Complex Molecule Synthesis

The strategic placement of the bromo and trifluoromethyl functional groups on the acetophenone (B1666503) framework imparts distinct chemical reactivity, allowing it to serve as a fundamental component in the construction of more elaborate molecular architectures. smolecule.com Organic building blocks like this are essential for the bottom-up assembly of molecules in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com

The presence of the trifluoromethyl (–CF₃) group makes 3'-Bromo-5'-(trifluoromethyl)acetophenone an important building block for the synthesis of fluorine-containing organic molecules. The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, such as stability, reactivity, lipophilicity, and acidity. sigmaaldrich.com The carbon-fluorine bond is the strongest in organic chemistry, which often imparts higher thermal stability to the resulting compounds. sigmaaldrich.comnih.gov This makes fluorinated building blocks highly desirable in the development of pharmaceuticals and agrochemicals, where enhanced stability and specific biological interactions are crucial. sigmaaldrich.com The synthesis of complex trifluoromethylated compounds has advanced significantly with modern fluorination techniques, allowing for the strategic incorporation of electron-withdrawing groups like trifluoromethyl to modulate reactivity.

This compound is utilized in the production of various specialty chemicals and materials. Its unique properties, derived from its halogenated and trifluoromethylated structure, make it a suitable intermediate for creating advanced materials. smolecule.com The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability in the molecules it is incorporated into. These characteristics are valuable in material science for developing polymers and other materials with specific performance attributes. For instance, fluorinated compounds are famously used in materials like polytetrafluoroethylene (Teflon) for their nonstick and lubricant properties. sigmaaldrich.com

Precursor for Advanced Intermediates

The reactivity of the bromine atom and the acetyl group allows this compound to be transformed into a variety of advanced intermediates. These intermediates are crucial precursors for the synthesis of active ingredients in several industries.

This compound is a key precursor in the development of pharmaceutical intermediates. It is used as a reactant in the synthesis of 2-aminothiazole (B372263) derivatives, which have been identified as muscarinic M3 receptor positive allosteric modulators. chemicalbook.com The trifluoromethyl group is a highly lipophilic substituent that can increase the lipid solubility of drug candidates, potentially accelerating their absorption and transport within a living organism. ugr.es A structurally related compound, 3-Trifluoromethyl acetophenone oxime, is also recognized as an important intermediate for pharmaceutical preparation. googleapis.com Research has also shown that similar haloacetophenone structures exhibit significant biological activity, including anti-proliferative effects on cancer cell lines and antibacterial properties, highlighting their potential in medicinal chemistry. smolecule.com

Table 1: Research Applications in Pharmaceutical Development

| Application Area | Role of this compound | Resulting Compound Type | Potential Therapeutic Target |

| Medicinal Chemistry | Reactant | 2-aminothiazole derivatives | Muscarinic M3 Receptor |

| Drug Development | Precursor | Bioactive Compounds | Enzymes or Receptors |

In the agrochemical sector, this compound and its derivatives serve as important intermediates. The introduction of fluorine into pesticides and herbicides has led to a major subclass of agrochemicals with improved performance. sigmaaldrich.com For example, a closely related intermediate, 3'-(Trifluoromethyl)acetophenone (B147564), is crucial for synthesizing the fungicide trifloxystrobin. googleapis.comguidechem.com Benzotrifluorides are key in producing various pesticides, and the trifluoromethyl group is a common feature in many licensed herbicides. sigmaaldrich.comugr.es The synthetic utility of compounds like this compound allows for the creation of complex agrochemical products. smolecule.com

While direct application in dyestuffs is not extensively documented for this specific compound, related benzotrifluoride (B45747) structures are important intermediates in the production of dyes and pigments. ugr.esgoogleapis.com For example, 2-aminobenzotrifluoride is a precursor for C.I. Pigment Yellow 154, and 3-amino-4-chlorobenzotrifluoride (B91045) is used for C.I. Pigment Orange 60. ugr.es The structural features of this compound make it a plausible candidate as a precursor for novel dyestuffs, where the trifluoromethyl group can enhance properties such as stability and color fastness.

Perfumes and Pesticides

While direct application in consumer perfumes is not its primary use, the core structure of trifluoromethyl acetophenone is foundational in the synthesis of certain specialty chemicals. The related compound, 3-(Trifluoromethyl)acetophenone oxime, is identified as a key intermediate in the manufacturing of products including pesticides and other fine chemicals. googleapis.comgoogle.com This relationship highlights the utility of the trifluoromethyl acetophenone moiety in industrial applications.

Its most notable role in this category is as a precursor in the synthesis of the agrochemical fungicide, Trifloxystrobin. googleapis.comgoogle.com The synthesis pathway for this pesticide relies on an intermediate derived from 3'-(Trifluoromethyl)acetophenone, demonstrating the compound's importance in the agricultural sector. google.com

Role in the Synthesis of Bioactive Compounds

This compound serves as a crucial starting material or intermediate in the synthesis of various bioactive compounds. Its unique electronic and steric properties are leveraged to construct complex molecules with specific biological activities.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrF₃O | chemicalbook.com |

| Molecular Weight | 267.04 g/mol | chemicalbook.com |

| CAS Number | 154259-25-3 | glpbio.com |

Preparation of Muscarinic M3 Receptor Positive Allosteric Modulators

Research has identified this compound as a key reactant in the preparation of 2-aminothiazole derivatives. chemicalbook.com These derivatives have been found to act as positive allosteric modulators (PAMs) of the muscarinic M3 receptor. chemicalbook.com Muscarinic M3 receptors are involved in numerous physiological processes, and their modulation is a target for treating various conditions. PAMs are of particular therapeutic interest because they enhance the effect of the body's natural ligand (acetylcholine) rather than activating the receptor directly, which can offer a more controlled physiological response. escholarship.orgnih.gov The synthesis of these specific M3 PAMs underscores the importance of this compound in developing novel therapeutic agents. chemicalbook.com

Development of Tyrosine Kinase Inhibitors

The development of tyrosine kinase inhibitors (TKIs) is a major focus in modern oncology, as these agents can block signaling pathways that lead to tumor cell growth and proliferation. google.comnih.gov The 3-bromo-5-(trifluoromethyl)phenyl motif, the core of the compound , is a structural feature found in the design of some potent TKIs.

For instance, a radiobrominated derivative of the TKI Rociletinib (CO-1686) was developed for PET imaging to detect specific mutations in the epidermal growth factor receptor (EGFR). nih.gov While not synthesized directly from this compound, the inhibitor's structure, N-(3-[{2-chloro-5-(trifluoromethyl)pyrimidin-4-yl}amino]-5-bromophenyl) acrylamide, incorporates the same substituted phenyl ring. nih.gov This demonstrates the value of the bromo- and trifluoromethyl-substituted phenyl unit as a pharmacophore in the design of targeted cancer therapies.

| Bioactive Compound Class | Role of the 3-Bromo-5-(Trifluoromethyl)phenyl Scaffold |

| Muscarinic M3 PAMs | This compound is a direct reactant for synthesizing 2-aminothiazole derivatives with M3 PAM activity. chemicalbook.com |

| Tyrosine Kinase Inhibitors | The 3-bromo-5-(trifluoromethyl)phenyl chemical structure is a key component in certain EGFR kinase inhibitors. nih.gov |

Synthesis of Trifloxystrobin, an Agrochemical

Trifloxystrobin is a high-efficiency, broad-spectrum strobilurin fungicide used extensively in agriculture. google.com Its synthesis is a multi-step process where a key intermediate is m-trifluoromethyl acetophenone or its oxime derivative. googleapis.comgoogle.com

Biological Activity and Medicinal Chemistry Investigations of Derivatives

Evaluation of Biological Activity Profiles of Derivatives

Derivatives of 3'-Bromo-5'-(trifluoromethyl)acetophenone have been the subject of various biological evaluations, demonstrating a broad spectrum of activities. The incorporation of trifluoromethyl groups, in particular, is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com

For instance, studies on chalcone (B49325) derivatives containing trifluoromethyl groups have shown notable antibacterial and antifungal properties. nih.govnih.gov The specific arrangement of substituents on the aromatic rings of these chalcones plays a crucial role in determining their activity spectrum and potency against different microbial strains. nih.gov

Furthermore, phosphine-borane derivatives incorporating a B-(trifluoromethyl)phenyl group have been synthesized and evaluated as potential progesterone (B1679170) receptor (PR) antagonists. mdpi.com These investigations highlight the versatility of the trifluoromethylphenyl moiety in designing molecules that can interact with specific biological targets. mdpi.com

Potential in Pharmaceutical Development

The diverse biological activities of this compound derivatives underscore their potential in pharmaceutical development.

The unique electronic properties conferred by the bromo and trifluoromethyl groups suggest that derivatives of this compound could act as inhibitors for various enzymes. The electron-withdrawing nature of these groups can influence the binding affinity of the molecule to the active site of an enzyme. For example, research on similar trifluoromethyl-substituted acetophenones has indicated their potential to significantly alter enzyme kinetics.

Derivatives have also been designed to target specific receptors. As an illustration, 2-aminothiazole (B372263) derivatives prepared from this compound have been investigated as muscarinic M3 receptor positive allosteric modulators. chemicalbook.com Additionally, the development of B-(trifluoromethyl)phenyl phosphine-borane derivatives as progesterone receptor antagonists demonstrates the potential for creating highly specific receptor-targeting agents. mdpi.com One such derivative, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane, exhibited a potent PR antagonistic activity with an IC50 value of 0.54 μM. mdpi.com

Certain derivatives have shown potential in modulating immune responses. For example, studies on 3-Bromo-4,5-dihydroxybenzaldehyde, a related bromo-aromatic compound, have demonstrated its ability to attenuate allergic contact dermatitis by promoting the generation of CD4+Foxp3+ regulatory T cells (Tregs). nih.gov This compound was found to upregulate the secretion of TGF-β, a key cytokine in Treg differentiation, while suppressing pro-inflammatory cytokines in CD4+ T cells. nih.gov These findings suggest that bromo-substituted aromatic compounds could serve as a basis for developing novel immunomodulatory drugs for inflammatory skin diseases. nih.gov

Preclinical Studies and In Vitro / In Vivo Evaluation

Preclinical investigations, including both in vitro and in vivo studies, are crucial for assessing the therapeutic potential and safety of new chemical entities.

The antiproliferative and cytotoxic activities of various derivatives have been a significant area of research. For example, novel 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their anti-proliferative effects against gastric adenocarcinoma cells. nih.gov While some of these compounds showed limited cytotoxicity against normal human gingival fibroblasts, they exhibited promising activity against cancer cell lines. nih.gov

Similarly, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were developed as potent inhibitors of mutant EGFR/BRAF pathways, which are implicated in several cancers. nih.gov Notably, these compounds displayed significant antiproliferative activity with GI50 values in the nanomolar range, and some derivatives were more potent than the existing drug erlotinib. nih.gov Interestingly, the tested compounds were found to be non-cytotoxic at concentrations up to 50 µM. nih.gov

The table below summarizes the antiproliferative activity of selected indole (B1671886) derivatives against a melanoma cell line.

| Compound | IC50 (µM) against LOX-IMVI Melanoma Cell Line |

| 3b | 1.12 |

| 3e | 0.96 |

| Staurosporine (Control) | 7.10 |

Data sourced from a study on antiproliferative activity of indole derivatives. nih.gov

Derivatives of halogenated acetophenones have demonstrated significant antimicrobial properties. Research has shown that compounds containing a trifluoromethyl group can be effective against various bacterial and fungal strains. nih.govnih.gov

A study on novel fluorinated chalcones, which can be synthesized from acetophenone (B1666503) precursors, revealed that compounds bearing a trifluoromethyl group exhibited considerable activity against Gram-negative bacteria like Escherichia coli. nih.gov Another study on tricyclic flavonoids showed that these compounds, which can be derived from substituted acetophenones, had strong antibacterial activity, particularly against Staphylococcus aureus. mdpi.com

The following table presents the zone of inhibition (ZOI) for selected trifluoromethyl-containing chalcone derivatives against pathogenic fungal strains.

| Compound | Zone of Inhibition (mm) against Candida albicans | Zone of Inhibition (mm) against Aspergillus niger |

| A3 | 20 | 25 |

| B3 | 22 | 26 |

| Fluconazole (Standard) | 19.05 | 24.41 |

Data sourced from a study on the antimicrobial activity of fluorinated chalcones. nih.gov

These findings underscore the potential of developing derivatives of this compound as novel antimicrobial and antifungal agents to combat infectious diseases. nih.govnih.govmdpi.com

Anthelmintic Activity of Derivatives

The pyrimidine (B1678525) nucleus is a recognized scaffold in the development of compounds with a wide range of pharmacological effects, including anthelmintic properties. nih.gov Although specific studies on the anthelmintic activity of pyrimidine derivatives directly synthesized from this compound are not extensively reported, the general biological importance of the pyrimidine core suggests that such derivatives could be promising candidates for anthelmintic drugs. The development of new anthelmintic agents is crucial to combat parasitic infections, and heterocyclic compounds, including pyrimidines, are a major focus of this research.

Anti-inflammatory, Antitubercular, and Antiviral Potential of Pyrimidine Derivatives

The pyrimidine ring is a cornerstone in the development of various therapeutic agents, and its derivatives are known to exhibit significant anti-inflammatory, antitubercular, and antiviral activities. nih.govnih.govnih.gov

Anti-inflammatory Potential:

Pyrimidine derivatives are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators. nih.govrsc.org The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. nih.gov Research has been conducted on trifluoromethyl-substituted pyrimidine derivatives, which have shown potential as selective COX-2 inhibitors. nih.gov For instance, certain trifluoromethyl-substituted pyrimidines have demonstrated considerable COX-2 inhibitory potential, particularly when bearing electron-withdrawing groups like -Cl, -F, -Br, -NO2, or -CF3 on an associated benzyl (B1604629) ring. nih.gov Given that derivatives of this compound would inherently contain both bromo and trifluoromethyl groups, they represent a promising area for the development of novel anti-inflammatory agents.

Antitubercular Potential:

Tuberculosis remains a major global health issue, and the pyrimidine scaffold has been integral to the discovery of new antitubercular agents. nih.gov Notably, compounds containing a trifluoromethyl pyrimidinone core have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov A whole-cell screen identified a series of trifluoromethyl pyrimidinone compounds with significant anti-tubercular activity, with several hits showing inhibitory concentrations (IC90) below 5 μM. nih.gov The structure-activity relationship studies on this class of compounds revealed that the trifluoromethyl group at the 6-position of the pyrimidinone was preferred for activity. nih.gov This highlights the potential of pyrimidine derivatives of this compound as candidates for new antitubercular drugs.

Antiviral Potential:

The pyrimidine nucleus is a fundamental component of many antiviral drugs. nih.govresearchgate.net Pyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The broad-spectrum antiviral activity of pyrimidines makes derivatives of this compound interesting subjects for future antiviral drug discovery and development. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring and any associated phenyl rings greatly influence their therapeutic potential. nih.govrsc.org

For derivatives originating from this compound, the SAR would be particularly interesting due to the presence of both a halogen (bromo) and a strongly electron-withdrawing group (trifluoromethyl).

General SAR findings for biologically active pyrimidines indicate that:

Substitution on the Pyrimidine Ring: Modifications at various positions of the pyrimidine ring can significantly impact activity. For example, in a series of trifluoromethyl pyrimidinone compounds with antitubercular activity, substitution at the 5-position of the pyrimidinone with a range of groups, including alkyl and benzyl groups, resulted in active molecules. nih.gov

Substitution on Phenyl Rings: The substituents on phenyl rings attached to the core pyrimidine structure play a critical role. In studies of anti-inflammatory pyrimidines, the presence of electron-withdrawing or electron-donating groups on a benzyl ring at the para position significantly affected COX-2 inhibitory potential. nih.gov

Role of Halogens and Trifluoromethyl Groups: The introduction of fluorine atoms or trifluoromethyl groups can enhance inhibitory activity and improve pharmacokinetic properties like metabolic stability and bioavailability. nih.govmdpi.com For instance, the introduction of two fluorine atoms into a dimethoxyphenyl ring of a pyrimidine derivative enhanced its FGFR3 inhibitory activity. nih.gov The trifluoromethyl group is often a preferred substituent for antitubercular activity in pyrimidinone series. nih.gov The bromine atom can form halogen bonds and contribute to binding affinity at the target site.

The combination of the bromo and trifluoromethyl groups in derivatives of this compound offers a unique opportunity for developing potent and selective therapeutic agents, although detailed SAR studies on this specific class of derivatives are needed to fully elucidate their potential.

Spectroscopic and Computational Analysis in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 3'-Bromo-5'-(trifluoromethyl)acetophenone. Each technique offers unique insights into different aspects of its molecular structure.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in this compound. By analyzing the spectra for ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The spectrum is expected to show a singlet for the methyl (–CH₃) protons of the acetyl group. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons appear as distinct multiplets, with their chemical shifts influenced by the strong electron-withdrawing effects of the adjacent bromine and trifluoromethyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals all the unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) at a significantly downfield shift, the methyl carbon, and the carbons of the aromatic ring. The carbon directly attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). Other carbons in the ring will also exhibit smaller C-F couplings. rsc.org Studies on similar fluorinated aromatic compounds help in assigning these complex spectra. rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is straightforward, typically showing a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl (–CF₃) group. nih.gov The chemical shift of this peak is characteristic of the CF₃ group attached to an aromatic ring. The high sensitivity of ¹⁹F NMR makes it an excellent tool for confirming the presence and purity of fluorinated compounds. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.6 | Singlet | –COCH₃ |

| ¹H | ~8.0-8.3 | Multiplets | Aromatic CH |

| ¹³C | ~26 | Singlet | –C H₃ |

| ¹³C | ~120-140 | Multiplets | Aromatic C H & C -Br |

| ¹³C | ~123 | Quartet (¹J-CF ≈ 272 Hz) | –C F₃ |

| ¹³C | ~135 | Quartet (²J-CCF ≈ 34 Hz) | C -CF₃ |

| ¹³C | ~195 | Singlet | C =O |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum provides clear evidence for its key structural features. Experimental and theoretical studies on the closely related 3'-(trifluoromethyl)acetophenone (B147564), often involving Density Functional Theory (DFT) calculations, provide a reliable basis for spectral assignment. researchgate.net

Key vibrational bands include:

C=O Stretch: A strong, sharp absorption band is observed in the region of 1690-1710 cm⁻¹, which is characteristic of an aromatic ketone's carbonyl group.

C-F Stretches: Strong and intense bands appear in the 1100-1350 cm⁻¹ region, indicative of the C-F stretching vibrations within the trifluoromethyl group.

Aromatic C=C Stretches: Multiple bands of medium intensity are found between 1400 and 1600 cm⁻¹.

Aromatic C-H Stretches: These appear as weaker bands above 3000 cm⁻¹.

C-Br Stretch: A weak to medium absorption is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 1710-1690 | Carbonyl (C=O) Stretch | Strong |

| 1600-1400 | Aromatic C=C Stretch | Medium |

| 1350-1100 | C-F Stretch | Strong, Multiple Bands |

Data based on spectra of analogous compounds like 3'-(trifluoromethyl)acetophenone and 3-bromo-5-(trifluoromethyl)aniline. researchgate.netnih.govchemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

For this compound (Molecular Formula: C₉H₆BrF₃O), the molecular weight is approximately 267.04 g/mol . chemicalbook.com A key feature in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 266 and 268, corresponding to [C₉H₆⁷⁹BrF₃O]⁺ and [C₉H₆⁸¹BrF₃O]⁺). This isotopic signature is definitive proof of the presence of a single bromine atom. docbrown.info

The fragmentation of aromatic ketones is well-understood. miamioh.edu The most common fragmentation pathway for this compound involves alpha-cleavage, the breaking of the bond between the carbonyl carbon and the methyl group. This results in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable benzoyl cation. This fragment is often the base peak in the spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Ion | Comments |

|---|---|---|---|

| 266 | 268 | [C₉H₆BrF₃O]⁺ | Molecular Ion (M⁺) |

| 251 | 253 | [C₈H₃BrF₃O]⁺ | [M-CH₃]⁺; loss of methyl radical. Likely base peak. |

| 172 | 172 | [C₈H₃F₃O]⁺ | [M-Br]⁺; loss of bromine radical. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry complements experimental data by providing a theoretical framework to understand the behavior of this compound at a molecular level.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure of the molecule. researchgate.net These studies involve calculating the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. For this compound, the presence of two strong electron-withdrawing groups (–Br and –CF₃) is expected to significantly lower the energies of both the HOMO and LUMO, influencing its reactivity towards nucleophiles and electrophiles.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across the molecule. For this compound, the map would show regions of high negative potential (typically colored red or yellow) around the electronegative oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group. These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. This analysis helps predict how the molecule will interact with other reagents and substrates in chemical reactions.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and mode of a ligand to the active site of a protein.

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, its role as a key intermediate in the synthesis of pharmacologically active compounds provides strong evidence of its utility in this area. For instance, it is used as a reactant in the preparation of 2-aminothiazole (B372263) derivatives that act as positive allosteric modulators of the muscarinic M3 receptor. chemicalbook.com This suggests that derivatives of this compound are designed to interact with specific biological targets.

The general process for such a study would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (e.g., muscarinic M3 receptor) is obtained from a protein data bank. The structure of the ligand, a derivative of this compound, is built and optimized using computational chemistry software.

Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses are then "scored" based on a function that estimates the binding free energy. The pose with the lowest energy is considered the most likely binding mode.

For example, in a study on a structurally related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, molecular docking was used to predict its binding to protein targets like dihydrofolate reductase (DHFR). nih.gov The study found that the compound had a good binding affinity, with a maximum binding energy of approximately -7.07 kcal/mol. nih.gov This type of analysis helps researchers understand the potential biological interactions and guide the synthesis of more potent and selective drug candidates.

In Silico Prediction of Pharmacological Activity

In silico methods are increasingly used to predict the pharmacological and toxicological profiles of chemical compounds before they are synthesized and tested in the lab. These predictions are based on the chemical structure of the molecule and use computational models to estimate properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET).

A typical in silico analysis would evaluate the following parameters:

| ADMET Parameter | Predicted Property for this compound (Inferred) | Rationale/Comparison |

| Absorption | Good oral bioavailability predicted. | The trifluoromethyl group can enhance lipophilicity, which often correlates with good membrane permeability and absorption. mdpi.com |

| Distribution | Likely to exhibit significant plasma protein binding and may cross the blood-brain barrier. | The lipophilic nature of the compound suggests it could bind to proteins in the blood and potentially penetrate the central nervous system. This is a key consideration for drugs targeting the brain. |

| Metabolism | The trifluoromethyl group is generally stable to metabolic degradation. mdpi.com The acetophenone (B1666503) moiety might undergo reduction or oxidation. | The C-F bond is very strong, making the -CF3 group resistant to metabolism. mdpi.com The ketone group, however, is a site for potential metabolic transformation. |

| Excretion | Likely to be excreted via renal pathways after metabolism. | Metabolites are generally more water-soluble and are cleared by the kidneys. |

| Toxicity | Potential for toxicity would be assessed based on structural alerts. | In silico tools would screen for fragments of the molecule that are known to be associated with toxicity. |

Studies on other novel trifluoromethylated compounds have successfully used in silico tools to predict their pharmacokinetic and bioactivity properties, providing valuable information on their potential as drug candidates. researchgate.net These computational predictions are a critical step in modern drug discovery, helping to prioritize which compounds should be synthesized and tested. nih.gov

Theoretical Investigations of Electronic Effects

The chemical reactivity and physical properties of this compound are largely governed by the electronic effects of its substituents. Theoretical investigations, often employing quantum chemical calculations, can elucidate these effects in detail.

Impact of Trifluoromethyl and Bromine Substituents on Electron Distribution

Both the bromine atom and the trifluoromethyl group are strongly electron-withdrawing. Their presence on the phenyl ring of acetophenone has a profound impact on the molecule's electron distribution.

Inductive Effect: The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. nih.govvaia.com This creates a strong inductive effect (-I), pulling electron density away from the aromatic ring. vaia.com The bromine atom also exerts an electron-withdrawing inductive effect, although it is less powerful than that of the -CF3 group.

Resonance Effect: The bromine atom has lone pairs of electrons that can be delocalized into the aromatic ring through the resonance effect (+R). However, for halogens, the inductive effect is generally stronger than the resonance effect. The acetyl group (-COCH3) is a deactivating group that withdraws electrons from the aromatic ring through resonance.

The net result of these effects is a significant decrease in the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack. The electron-withdrawing nature of the substituents also influences the reactivity of the acetyl group.

Theoretical studies on bromoacetophenone have shown that the presence of the bromine substituent decreases the HOMO and LUMO energy levels and reduces the energy gap, which can lead to higher reactivity in certain reactions. researchgate.net The combined effect of both bromine and a trifluoromethyl group in this compound would be an even more pronounced polarization of the molecule and a significant alteration of its electron density map compared to unsubstituted acetophenone.

Electron Affinity and Electron Transfer Reactions

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. Compounds with high electron affinities are good electron acceptors and can readily participate in electron transfer reactions.

The strong electron-withdrawing nature of the bromine and trifluoromethyl substituents significantly increases the electron affinity of this compound compared to unsubstituted acetophenone. This is because these groups help to stabilize the negative charge that develops when an electron is accepted.

While the specific electron affinity of this compound is not documented in the NIST Chemistry WebBook, data for related compounds illustrate this trend:

| Compound | Electron Affinity (eV) | Reference |

| 3'-(Trifluoromethyl)acetophenone | 0.768 ± 0.087 | nist.gov |

| Unsubstituted Acetophenone | Lower than substituted analogs | (Implied) |

The presence of a second electron-withdrawing group (bromine) in this compound would be expected to further increase the electron affinity.

This high electron affinity makes the compound a good candidate for participating in single-electron transfer (SET) reactions. In a SET reaction, an electron is transferred from a donor molecule to an acceptor molecule, generating radical ions that can then undergo further reactions. The ability of substituted acetophenones to engage in such electron transfer processes is a key aspect of their chemical reactivity and has been the subject of theoretical and experimental studies. rsc.orgwikipedia.org

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies and Process Intensification

While established methods for synthesizing trifluoromethyl acetophenones exist, future research will likely focus on developing more efficient, sustainable, and scalable processes. Traditional syntheses often involve multiple steps, such as the diazotization of m-trifluoromethylaniline followed by a copper-catalyzed coupling and hydrolysis, or Friedel-Crafts acylation routes. google.comguidechem.com

Emerging research is geared towards process intensification, which aims to make chemical manufacturing less hazardous and more efficient. This includes the exploration of:

Continuous Flow Chemistry: Shifting from batch reactors to continuous flow systems can offer superior control over reaction parameters like temperature and mixing, potentially improving yields and safety, especially for exothermic reactions.

Green Chemistry Approaches: Future methodologies will likely prioritize the use of greener solvents, less hazardous reagents, and catalytic systems that minimize waste. For example, replacing traditional catalysts with more benign alternatives is an active area of research. chemicalbook.com

Palladium-Catalyzed Cross-Coupling: Processes like the Heck reaction, which couple aryl halides with vinyl ethers followed by hydrolysis, have been patented for producing related trifluoromethyl acetophenones. google.comgoogle.comepo.org Future work could optimize these palladium-catalyzed methods for 3'-Bromo-5'-(trifluoromethyl)acetophenone, focusing on lower catalyst loading, milder reaction conditions, and higher turnover numbers.

A summary of a patented synthetic approach for a related isomer is presented below, highlighting a potential area for methodology improvement.

| Reaction | Starting Materials | Reagents & Conditions | Product | Yield | Reference |

| Heck-type Reaction & Hydrolysis | 3-bromo-benzotrifluoride, Butyl vinyl ether | Bis-(dibenzalacetone)-chloroform-palladium, Triethylamine, Propylene (B89431) carbonate, 110-120°C | 3-trifluoromethyl-acetophenone | 80% (intermediate), 76% (final) | google.comgoogle.comepo.org |

Exploration of New Chemical Transformations

The functional groups of this compound provide multiple handles for a wide array of chemical reactions. Currently, it is known as a key reactant for preparing 2-aminothiazole (B372263) derivatives, which have applications as muscarinic M3 receptor positive allosteric modulators. chemicalbook.com

Future research is expected to explore other transformations, leveraging the reactivity of its distinct moieties:

The Aryl Bromide: The bromine atom is an ideal site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This would allow for the introduction of a vast range of substituents, creating a library of complex derivatives for screening in different applications.

The Ketone Group: The carbonyl group can undergo numerous reactions, including reduction to an alcohol, reductive amination to form substituted amines, or conversion to heterocyclic systems like pyrazoles and pyrimidines.

The Trifluoromethyl Group: While generally stable, the strong electron-withdrawing nature of the CF3 group influences the reactivity of the entire molecule, particularly the aromatic ring and the ketone, which can be exploited in designing new reactions. mdpi.com

Diversification of Applications in Medicinal and Agrochemical Fields

The primary applications of this compound and its close relatives are as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com

Medicinal Chemistry

The trifluoromethyl group is a highly valued substituent in drug design because it can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com This compound serves as a building block for muscarinic M3 receptor modulators, which are of interest for treating various conditions. chemicalbook.com Future research could leverage this scaffold to develop novel therapeutic agents targeting other receptors or enzymes. The trifluoromethylphenyl ethanone (B97240) core is a privileged structure in medicinal chemistry, and derivatives could be investigated for activity in oncology, neuroscience, and infectious diseases.

Agrochemical Fields

This compound is a key intermediate in the production of important agrochemicals, such as the fungicide trifloxystrobin. google.comgoogleapis.com The demand for new and more effective crop protection agents is continuous, driven by the emergence of resistant pests and pathogens. Research can be directed towards using this compound to synthesize new classes of herbicides, insecticides, and fungicides with novel modes of action.

| Field | Current Application | Potential Future Diversification |

| Medicinal Chemistry | Intermediate for muscarinic M3 receptor modulators. chemicalbook.com | Synthesis of new kinase inhibitors, CNS-active agents, anti-infectives. |

| Agrochemicals | Key intermediate for fungicides like Trifloxystrobin. google.comgoogleapis.com | Development of novel herbicides and insecticides with improved efficacy and safety profiles. |

Advanced Materials and Polymer Science

The unique combination of a heavy bromine atom and a highly fluorinated trifluoromethyl group suggests potential applications in materials science, an area that remains largely unexplored for this specific compound.

Future research could investigate the incorporation of this compound as a monomer or an additive into polymers.

Flame Retardants: Brominated compounds are well-known flame retardants. The presence of bromine could impart fire-resistant properties to polymers.

Specialty Polymers: The trifluoromethyl group can enhance thermal stability, chemical resistance, and modify the optical and dielectric properties of materials. Polymers containing this moiety could be suitable for high-performance applications in the electronics or aerospace industries.

Functional Coatings: The ketone functionality offers a potential site for grafting the molecule onto surfaces or cross-linking it within a polymer matrix to create functional coatings with tailored properties like hydrophobicity or chemical resistance.

Environmental and Safety Considerations in Large-Scale Production

As with any industrial chemical process, the large-scale production of this compound requires strict attention to environmental and safety protocols.

Safety Considerations

Handling of the compound and its precursors requires adherence to safety guidelines. For related isomers, documented hazards include skin and eye irritation, and potential respiratory irritation. cymitquimica.comfishersci.com Therefore, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection in well-ventilated areas, is essential. cymitquimica.comgodeepak.com